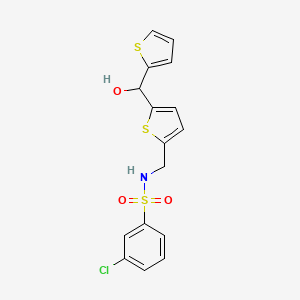![molecular formula C19H18ClN5 B2888028 3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 850800-52-1](/img/structure/B2888028.png)
3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine” is a pyrazoline derivative . Pyrazolines are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of pyrazoline derivatives often involves the reaction of thiosemicarbazide, phenyl hydrazine, hydrazine hydrate, thiourea, or urea . The yield of pyrazoline synthesis can be up to 33.06% .Molecular Structure Analysis
The structural properties of similar compounds have been studied using Density Functional Theory (DFT). This includes energy, vibrational frequency, ground state transitions, (1)H and (13)C NMR chemical shifts, NBO analysis, and hyperpolarizability .Chemical Reactions Analysis
Pyrazoline derivatives have been synthesized by the reaction of thiosemicarbazide, phenyl hydrazine, hydrazine hydrate, thiourea, or urea .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using IR, NMR ((1)H, (13)C) spectroscopy, mass spectrometry, and elemental analysis .Aplicaciones Científicas De Investigación
Extraction of Gold (III)
The compound has been used in the extraction of gold (III) from hydrochloric acid solutions . The reagent has been shown to extract efficiently metal ion from solutions containing 3 M hydrochloric acid due to the formation of a coordination bond between gold (III) and the N4 atom of the triazole ring .
Quantum Mechanical Calculation
The compound has been studied using Density Functional Theory (DFT) for quantum mechanical calculations . The optimized geometry of the compound in the ground state was obtained using DFT with the B3LYP/6-31++G(d,p) basis set .
Antiviral Activity
Some derivatives of the compound have shown antiviral activity . The incorporation of sulfonamides into 1,3,4-thiadiazole rings can produce compounds that can act as carbonic anhydrase inhibitors .
Anticancer Activity
The compound has shown anti-proliferative activity against various cancer cell lines, including gastric cancer cell SGC-7901 .
Molecular Charge Transport
The compound has been studied for its key electronic, optical, and second-order nonlinear optical properties . It has been found to have donor–acceptor interactions and an enhanced measure of molecular charge transport and nonlinear activity .
Synthesis and Structure Analysis
The compound has been synthesized and its structure has been analyzed using various techniques such as 1H NMR, 13C NMR, FT-IR, and elemental analysis .
Biological Potential of Indole Derivatives
The compound, being an indole derivative, is of wide interest because of its diverse biological and clinical applications . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Docking
Molecular docking studies of the compound for rhinovirus B14, diabetic neuropathy treatment (PPAR-gamma protein), phobic disorders treatment (NSS Homolog protein), antidyskinetic (adenosine A2A protein), and picornavirus (enterovirus 71) protein were implemented .
Mecanismo De Acción
Target of Action:
The primary target of this compound is the small conductance potassium (SK) ion channels , specifically the SK2 subtype. These channels play a crucial role in defining neuronal firing rates by conducting the after-hyperpolarization current. Dysfunctional neuronal firing rates are associated with various neurological conditions such as epilepsy, Parkinson’s disease, and amyotrophic lateral sclerosis (ALS) .
Mode of Action:
The compound binds to an intracellular allosteric modulator binding pocket situated at the interface between SK2 channels and calmodulin. Interestingly, this binding pocket is shared by multiple small-molecule chemotypes. Two notable compounds that interact with this site are riluzole (approved for ALS treatment) and an analog of the anti-ataxic agent CyPPA . The binding of these compounds allosterically modulates the SK2 channels, affecting their function.
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-7-(3,5-dimethylpyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5/c1-11-10-17(24-13(3)9-12(2)22-24)25-19(21-11)18(14(4)23-25)15-5-7-16(20)8-6-15/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLOYHDETYFZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2887946.png)
![1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2887947.png)
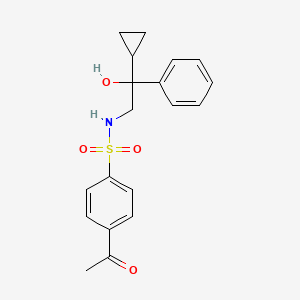
![5-(2-chloro-4-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2887949.png)
![2-[(4-ethenylbenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2887950.png)
![2-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2887951.png)
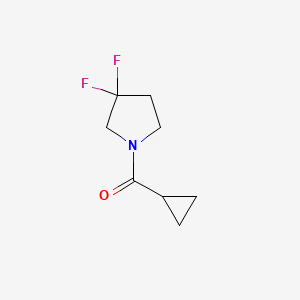
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2887955.png)
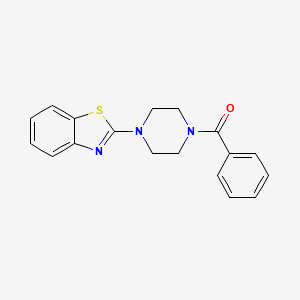

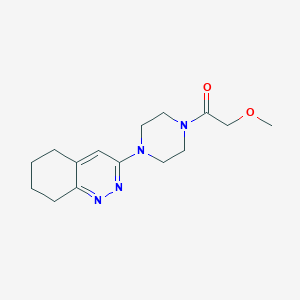
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2887963.png)
![5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2887964.png)
